2-Methyl-1,3-cyclohexadiene

Descripción

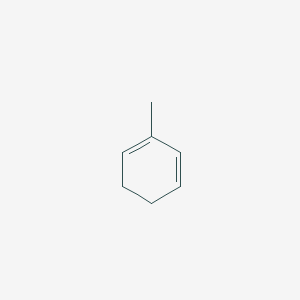

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWINMVFKPHMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061726 | |

| Record name | 1,3-Cyclohexadiene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-57-2 | |

| Record name | 2-Methyl-1,3-cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1489-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-cyclohexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexadiene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,3-CYCLOHEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEA80XDY0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1,3-cyclohexadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Methyl 1,3 Cyclohexadiene and Its Derivatives

Dehydration Routes

Dehydration of cyclic alcohols is a common method for introducing unsaturation. For the synthesis of 2-Methyl-1,3-cyclohexadiene, the acid-catalyzed dehydration of 2-methylcyclohexanol (B165396) serves as a primary route. ontosight.aiyoutube.com This E1 reaction typically involves protonation of the hydroxyl group by an acid, such as phosphoric acid, to form a good leaving group (water). youtube.com Departure of the water molecule generates a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. youtube.com Deprotonation from adjacent carbons leads to a mixture of alkene products, including the desired 1-methylcyclohexene and 3-methylcyclohexene, alongside methylenecyclohexane. youtube.com The conjugated 1-methylcyclohexene is often the major product due to its thermodynamic stability. youtube.com The reaction is typically driven to completion by distilling off the lower-boiling alkene products as they are formed. youtube.com

Alkylation of Cyclohexadienes

The direct alkylation of cyclohexadienes presents another synthetic avenue. While the alkylation of 1,3-cyclohexanedione (B196179) is a well-established method for producing 2-methyl-1,3-cyclohexanedione, further transformation is required to obtain the diene. google.comnih.gov A more direct approach involves the reaction of 1,3-cyclohexadiene (B119728) with methylating agents. ontosight.ai Birch reduction of benzoic acid followed by alkylation with an appropriate electrophile is a known method for preparing alkylated cyclohexadiene derivatives. acs.org For instance, the Birch reduction/alkylation of benzoic acid can produce alkyl 1-methylcyclohexa-2,5-diene-1-carboxylates. acs.org

A notable one-pot synthesis involves the Birch reduction of benzoic acids in the presence of carbonyl compounds. d-nb.inforesearchgate.net This method can lead to 1,3-cyclohexadienes through a vinylogous aldol (B89426) reaction, where a sterically hindered, intermediately formed enolate attacks aryl aldehydes and ketones from its γ-position. d-nb.inforesearchgate.net

Enantioselective Synthesis Approaches Involving Cyclohexadiene Systems

Enantioselective synthesis provides access to chiral molecules, which are crucial as building blocks in the synthesis of complex natural products and pharmaceuticals. Several methods focus on the asymmetric synthesis of precursors to chiral cyclohexadiene derivatives.

Chiral catalysts are instrumental in asymmetric synthesis. Rhodium-catalyzed C–H functionalization of cyclohexadiene derivatives with diaryldiazomethanes offers a route to triarylmethanes. nih.govacs.org Specific chiral dirhodium tetracarboxylates, such as Rh₂(S-PTAD)₄ and Rh₂(S-TPPTTL)₄, have proven effective for these transformations, yielding products with high enantioselectivity. nih.govacs.org

Additionally, chiral salen transition metal complexes are recognized for their catalytic efficiency in various asymmetric transformations. mdpi.com These catalysts are particularly useful in the phase transfer alkylation of amino acid precursors. mdpi.com Copper-catalyzed asymmetric allylic oxidation of olefins using chiral oxazoline-based ligands also represents a powerful method for creating chiral allylic esters from cyclohexene (B86901) precursors. acs.org

Asymmetric hydroboration of 1,3-cyclohexadiene is a well-documented method for producing chiral allylic alcohols, which are valuable synthetic intermediates. researchgate.netorientjchem.orgresearchgate.net The reaction utilizes chiral dialkylboranes to achieve high enantioselectivity. orientjchem.orgresearchgate.net For example, using di-(2-isocaranyl)borane results in (R)-cyclohex-2-enol with a 94% yield and 68% enantiomeric excess (ee). orientjchem.org

Another effective class of reagents are the 10-substituted borabicyclo[3.3.2]decanes (BBDs). acs.orgacs.orgnih.gov Asymmetric hydroboration of 1,3-cyclohexadiene with a specific BBD reagent can produce an allylborane as a single diastereomer. acs.orgacs.orgnih.gov Subsequent reaction with aldehydes yields homoallylic alcohols with excellent selectivity (94–99% ee). acs.orgacs.orgnih.gov

Table 1: Asymmetric Hydroboration of 1,3-Cyclohexadiene

| Chiral Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| di-(2-isocaranyl)borane | (R)-cyclohex-2-enol | 94% | 68% | orientjchem.org |

| Borabicyclo[3.3.2]decane (BBD) derivative (4R) + Aldehyde | 3°-homoallylic alcohol | 52-75% | 94-99% | acs.orgnih.gov |

| 10-Ph-BBD reagent (14R) + Methyl Ketone | 3°-homoallylic alcohol | 15-52% | 80-99% | acs.orgacs.orgnih.gov |

The asymmetric hydrosilylation of α,β-unsaturated ketones, such as 2-cyclohexen-1-one (B156087), followed by hydrolysis, is a key strategy for synthesizing chiral allylic alcohols. researchgate.netorientjchem.orgresearchgate.net This method employs a chiral catalyst system, often involving a metal and a chiral ligand, to reduce the carbonyl group enantioselectively. For instance, the combination of diethylzinc (B1219324) (ZnEt₂), a chiral pybox catalyst, and polymethylhydrosiloxane (B1170920) (PMHS) can convert 2-cyclohexen-1-one to (R)-cyclohex-2-enol. researchgate.netresearchgate.net While this specific system provided a high yield (88%), the enantiomeric excess was modest (26% ee). researchgate.netresearchgate.net Chiral zinc catalysts have also been developed for the enantioselective reduction of ketones with high yields and ee's up to 88%. researchgate.net

A highly effective method for generating chiral allylic alcohols is the enantioselective deprotonation of meso-epoxides like cyclohexene oxide using chiral lithium amide bases. researchgate.netorientjchem.orgresearchgate.net The choice of the chiral amine precursor for the lithium amide is critical for achieving high enantioselectivity. researchgate.net The rigidity of the lithium amide's backbone is thought to contribute to a more ordered transition state, leading to better stereochemical discrimination. researchgate.net

Using a C2-symmetric chiral lithium amide derived from N,N-diisopinocampheylamine (DIPAM), (R)-cyclohex-2-enol was synthesized from cyclohexene oxide in 82% yield with a high 95% ee. researchgate.net Even higher selectivity was achieved with a lithium amide based on (2R,5R)-bis(1-methylethyl)piperidine, which afforded the product in 95% yield and an outstanding 99% ee. researchgate.net

Table 2: Enantioselective Deprotonation of Cyclohexene Oxide

| Chiral Lithium Amide Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Based on cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine | 80% | 78% | orientjchem.org |

| Based on N,N-diisopinocampheylamine (DIPAM) | 82% | 95% | researchgate.net |

| Based on 3-aminomethyl-2-azabicyclo[2.2.1]heptane | 91% | 96% | researchgate.net |

| Based on (2R,5R)-bis(1-methylethyl)piperidine | 95% | 99% | researchgate.net |

Organometallic Synthesis via Chromium Complexation

The use of organometallic complexes, particularly those involving chromium, provides a powerful method for the synthesis of cyclohexadiene derivatives. Complexation of an arene with a chromium tricarbonyl [Cr(CO)₃] unit significantly alters the electronic properties of the aromatic ring, facilitating transformations that are otherwise difficult to achieve. uwindsor.caresearchgate.net The electron-withdrawing nature of the Cr(CO)₃ fragment activates the arene ring towards nucleophilic attack, enabling dearomatization reactions that form substituted cyclohexadienes. uwindsor.ca

A notable strategy involves the dearomatization of a benzaldehyde (B42025) derivative. The process commences with the formation of a phenylmethanimine–tricarbonylchromium complex. This complex then undergoes a chemoselective nucleophilic addition, leading to an anionic cyclohexadienyl intermediate. This intermediate can be subsequently trapped with an electrophile, such as a bromide, to yield 5,6-disubstituted 1,3-cyclohexadienals. mdpi.com

Another established protocol, originally developed by Corey for 1,3-cyclohexadien-1-als, has been successfully adapted for the synthesis of methyl-substituted analogs. This method utilizes the cyclization of γ,δ-unsaturated esters, assisted by a chromium tricarbonyl complex. The reaction of a γ,δ-unsaturated methyl ester with bis(dimethylaluminium)-1,3-propanedithiol generates a chelated intermediate. Subsequent treatment with lithium diisopropylamide (LDA) promotes cyclization, and quenching the reaction with methanol (B129727) liberates the free 1-methyl-1,3-cyclohexadiene, achieving high regioselectivity.

Table 1: Key Features of Chromium-Assisted Synthesis

| Feature | Description | Reference |

|---|---|---|

| Activation | The Cr(CO)₃ group acts as a strong electron-withdrawing group, making the arene susceptible to nucleophilic attack. | uwindsor.caresearchgate.net |

| Facial Control | The bulky Cr(CO)₃ moiety directs incoming nucleophiles to the face opposite the metal, allowing for high stereocontrol. | uwindsor.ca |

| Versatility | The method can be applied to various arene precursors and allows for the introduction of different nucleophiles. | mdpi.com |

| Removal | The chromium tricarbonyl fragment can be easily removed after the desired transformation to yield the free organic molecule. | uwindsor.ca |

Stereoselective and Regioselective Synthesis Strategies

Achieving control over stereochemistry and regiochemistry is paramount in modern organic synthesis. For this compound and its derivatives, several advanced strategies have been developed.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a powerful tool for the regioselective and stereoselective arylation of pre-functionalized cyclohexadiene rings. In one example, a chiral cyclohexadiene, obtained from the microbial oxidation of benzoic acid, was subjected to a palladium-catalyzed Heck reaction. This transformation proceeded with a high degree of 1,3-chirality transfer, demonstrating that stereogenic information present in the starting material can be effectively relayed to a new stereocenter created during the C-C bond formation. chemrxiv.org

The hetero-Diels-Alder reaction provides another avenue for constructing substituted cyclohexadiene systems with controlled selectivity. The reaction between nitroso derivatives and conjugated dienes can be highly regioselective, influenced by steric and electronic factors of both the diene and the dienophile, as well as reaction conditions like temperature and the presence of a catalyst. beilstein-journals.org

Furthermore, the complexation of cyclohexadiene ligands bearing existing stereocenters to metal fragments, such as tricarbonyliron(0), can proceed with excellent diastereoselectivity. When Lewis-basic substituents like hydroxyl groups are present on the diene, they can pre-coordinate to the metal center, directing the complexation to a single face of the diene and resulting in a single isomeric product. bath.ac.uk

Synthesis of Functionalized this compound Analogs

Introduction of Sulfonyl Groups

The incorporation of sulfonyl groups into the cyclohexadiene framework can be achieved through methods involving transition metal complexes. A novel process utilizes a tungsten complex, {WTp(NO)(PMe₃)} (where Tp = trispyrazolylborate), to facilitate the synthesis of sulfonyl-substituted cyclohexenes from an arene precursor. nih.gov The arene, bearing a phenyl sulfone group, is dihapto-coordinated to the tungsten center. This coordination activates the dearomatized ring for a sequence of three independent, facially selective nucleophilic additions, ultimately leading to a trisubstituted cyclohexene with the sulfonyl group at an allylic position. nih.gov While this specific protocol yields cyclohexenes, the principles of metal-activated functionalization are applicable to the synthesis of diene systems as well. For instance, 2-(phenylsulfonyl)-1,3-cyclohexadiene (B11560) is a known compound that serves as a precursor in various transformations. acs.org

Enamine Reactions with Methyl trans-2,4-Pentadienoate for 1,3-Cyclohexadiene Synthesis

The reaction of enamines with suitable electrophiles provides a classic and effective method for constructing six-membered rings. Specifically, the synthesis of 1,3-cyclohexadienes can be accomplished through the reaction of enamines with methyl trans-2,4-pentadienoate. acs.org Enamines, which are formed from the reaction of a secondary amine with a ketone or aldehyde, are electron-rich alkenes that act as potent nucleophiles. masterorganicchemistry.comlibretexts.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chromium Tricarbonyl |

| Benzaldehyde |

| Phenylmethanimine–tricarbonylchromium |

| bis(dimethylaluminium)-1,3-propanethiol |

| Lithium diisopropylamide (LDA) |

| 1-Methyl-1,3-cyclohexadiene |

| Benzoic Acid |

| Tricarbonyliron(0) |

| Phenyl Sulfone |

| Tungsten |

| 2-(Phenylsulfonyl)-1,3-cyclohexadiene |

| Methyl trans-2,4-pentadienoate |

| Methyl acetoacetate |

| Morpholine |

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1,3 Cyclohexadiene

Electrophilic Addition Reactions

Conjugated dienes like 2-methyl-1,3-cyclohexadiene undergo electrophilic addition reactions, but the presence of the conjugated system leads to the formation of a mixture of products through different addition pathways.

The addition of hydrogen halides such as hydrogen chloride (HCl) or hydrogen bromide (HBr) to this compound is a characteristic electrophilic addition reaction. The reaction is initiated by the attack of one of the π bonds on the hydrogen atom of the hydrogen halide, leading to the formation of a carbocation intermediate. This intermediate is then attacked by the halide ion (Cl⁻ or Br⁻) to yield the final products. brainly.comlibretexts.org Due to the conjugated nature of the diene, two major products are typically formed: the 1,2-adduct and the 1,4-adduct. libretexts.org

The ratio of the 1,2- and 1,4-addition products is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At low temperatures (e.g., 0°C or below), the reaction is under kinetic control. youtube.comlibretexts.org Under these conditions, the reaction is essentially irreversible, and the major product is the one that is formed the fastest—the kinetic product. pressbooks.pub The kinetic product has the lowest activation energy for its formation. For this compound, the 1,2-addition product is generally the kinetic product. libretexts.orgbrainly.com

Thermodynamic Control: At higher temperatures (e.g., 40°C), the reaction is under thermodynamic control. youtube.comlibretexts.org At elevated temperatures, the formation of the products becomes reversible, allowing an equilibrium to be established. libretexts.orgpressbooks.pub The major product is the most thermodynamically stable one, regardless of how fast it is formed. masterorganicchemistry.com For conjugated dienes, the 1,4-addition product is typically more stable because it often results in a more substituted, and thus more stable, double bond. libretexts.org

The interplay between temperature and product distribution is summarized in the table below.

| Control Type | Reaction Temperature | Dominant Product | Product Characteristic |

| Kinetic Control | Low (e.g., ≤ 0°C) | 1,2-Addition Product | Forms faster (lower activation energy) |

| Thermodynamic Control | High (e.g., ≥ 40°C) | 1,4-Addition Product | More stable (often more substituted alkene) |

The formation of both 1,2- and 1,4-addition products is explained by the structure of the intermediate carbocation formed after the initial protonation of the diene. libretexts.org Protonation of this compound preferentially occurs at the C1 position of the C1-C2 double bond. This is because this pathway generates a tertiary allylic carbocation, which is significantly more stable than the secondary allylic carbocation that would result from protonation at other positions. libretexts.orglibretexts.org

This tertiary allylic carbocation is stabilized by resonance, meaning the positive charge is delocalized over two carbon atoms (C2 and C4). libretexts.orglibretexts.org The two major resonance contributors are shown below:

Resonance Structure I: The positive charge is on the tertiary carbon (C2).

Resonance Structure II: The positive charge is on the secondary carbon (C4), and the double bond is shifted between C2 and C3.

The halide ion can attack either of the carbons that bear a partial positive charge:

Attack at C2: This leads to the 1,2-addition product (the kinetic product). For example, with HCl, this product is 3-chloro-3-methylcyclohexene. libretexts.org

Attack at C4: This leads to the 1,4-addition product (the thermodynamic product). With HCl, this product is 3-chloro-1-methylcyclohexene. libretexts.orglibretexts.org

The kinetic preference for the 1,2-product at low temperatures is often attributed to the proximity of the halide ion to the C2 carbon immediately following protonation and the greater positive charge density on the tertiary carbon (C2) in the resonance hybrid. libretexts.org

Addition of Hydrogen Halides (e.g., HCl, HBr)

Cycloaddition Reactions

The Diels-Alder reaction is a powerful and widely used organic reaction that forms a six-membered ring. It is a [4+2] cycloaddition, involving a 4π-electron system (the conjugated diene) and a 2π-electron system (the dienophile). wikipedia.orglibretexts.org this compound can act as the diene component in this reaction. The reaction is synthetically useful because it forms two new carbon-carbon sigma bonds and a new pi bond in a single, stereospecific step. openstax.orgmasterorganicchemistry.com

The Diels-Alder reaction is a prime example of a pericyclic reaction, meaning it proceeds without ionic or free-radical intermediates. openstax.orglibretexts.org Its mechanism is described as concerted , which signifies that all bond breaking and bond formation occur in a single step through a cyclic transition state. wikipedia.orgunacademy.comyoutube.com

During the reaction, the electron-rich diene and an electron-poor dienophile (an alkene or alkyne, often with electron-withdrawing groups) align, allowing for the overlap of their frontier molecular orbitals. libretexts.org The reaction involves a cyclic redistribution of six π electrons:

Three π bonds are broken (two in the diene, one in the dienophile). masterorganicchemistry.com

Two new C-C σ bonds are formed. masterorganicchemistry.com

One new C-C π bond is formed in the resulting cyclohexene (B86901) ring. masterorganicchemistry.com

This entire process occurs simultaneously through a single, cyclic transition state, without the formation of any intermediate. libretexts.orgopenstax.orglibretexts.org This concerted nature is a defining feature of the Diels-Alder reaction and is governed by the principles of orbital symmetry. wikipedia.org

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Mechanism | Concerted (Single Step) |

| Transition State | Cyclic |

| Intermediates | None (not a polar or radical reaction) |

| Bonds Broken | 2 C=C (diene), 1 C=C (dienophile) |

| Bonds Formed | 2 C-C (sigma), 1 C=C (pi) |

Reactions with Singlet Oxygen

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, can act as a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes. illinois.edu The reaction of 1,3-cyclohexadiene (B119728) with singlet oxygen has been studied theoretically and is relevant to this compound. acs.orgresearchgate.net

The reaction proceeds through a stepwise diradical pathway to form an endoperoxide, which is the characteristic product of this cycloaddition. acs.orgresearchgate.net The initial addition has a low activation barrier. acs.org For 1,3-cyclohexadiene, this pathway is consistent with experimental observations. acs.org In addition to the [4+2] cycloaddition, ene reactions can also occur, leading to the formation of hydroperoxides. acs.orgresearchgate.net The formed endoperoxide is not always stable and can undergo further rearrangement upon cleavage of the weak O-O bond to yield products like epoxyketones or diepoxides. acs.orgresearchgate.net The ratio of these products can be sensitive to the presence and nature of substituents on the diene ring. acs.org

[2+2] Cycloadditions in Related Systems

While 1,3-dienes are classically known for undergoing thermal [4+2] cycloaddition (Diels-Alder) reactions, they can also participate in [2+2] cycloadditions, particularly under photochemical conditions. libretexts.org These reactions involve the formation of a four-membered cyclobutane (B1203170) ring. nsf.gov The direct photoexcitation of dienes often requires high-energy UV light, which can be incompatible with sensitive functional groups. nih.gov

Modern methods have enabled [2+2] cycloadditions of 1,3-dienes using visible-light-absorbing transition metal complexes as photocatalysts. nih.gov This approach allows the reaction to proceed under milder conditions. For instance, 1,3-cyclohexadiene has been shown to undergo [2+2] photocycloaddition with styrenes when catalyzed by a specific bichromophoric system. acs.org

The [2+2] cycloaddition can compete with the [4+2] pathway. Theoretical studies on the reaction of 1,3-cyclohexadiene on a silicon surface showed that both [2+2] and [4+2] cycloadditions can occur, with high energy barriers preventing their interconversion, indicating the products are determined by kinetic control. iastate.edu Generally, thermal [2+2] cycloadditions are less common than [4+2] reactions for simple dienes, but they can be favored with specific substrates, such as polyhaloethenes. libretexts.org

Oxidation Reactions

Gas Phase Reactions with Nitrogen Dioxide

The gas-phase reactions of unsaturated hydrocarbons like this compound with nitrogen oxides (NOx), such as nitrogen dioxide (NO₂), are of significant interest in atmospheric chemistry. NO₂ can react with alkenes and dienes, typically by adding to a double bond to form a nitroalkyl radical. This radical can then react further with other atmospheric species like O₂ or NO₂.

While specific studies on this compound were not found, the general mechanism for NO₂ reacting with an alkene involves the reversible formation of a C-N bond. The resulting radical's fate depends on the conditions. In the presence of other NOx species, complex reaction mechanisms can occur. caltech.edu Theoretical analyses of the reaction between NO₂ and other organic molecules, such as methyl mercaptan, have been conducted to elucidate the potential energy surfaces and determine reaction pathways. icm.edu.pl

The table below presents rate coefficients for the gas-phase reactions of various cyclic alkenes and related compounds with atmospheric oxidants, including NO₂, OH radicals, and ozone. This data illustrates the range of reactivity for unsaturated cyclic systems under atmospheric conditions.

| Reactant | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|---|

| Cyclohexene | O₃ | 8.10 x 10⁻¹⁷ | 291 | nih.gov |

| Generic Alkene | OH | (Varies widely) | 298 | researchgate.net |

| Generic Alkene | Cl | ~10⁻¹⁰ | 298 | researchgate.net |

| NO₂ | OH | 1.23 x 10⁻¹¹ | 295 | copernicus.org |

| CH₃S radical | NO₂ | 1.3 x 10⁻¹¹ | 300 | icm.edu.pl |

Formation of Nitro-Compounds and Other Oxidation Products

The reactivity of the conjugated diene system in this compound allows for a variety of addition and oxidation reactions. The formation of nitro-compounds from dienes can be achieved through electrophilic nitration, although these reactions can be complex. Typically, nitration is accomplished using reagents like nitric acid, often in combination with sulfuric acid to produce the nitronium ion (NO₂⁺) electrophile. dspaces.org The reaction of a conjugated diene with a nitrating agent can potentially lead to addition products, such as dinitro compounds or nitro nitrates, across the double bonds. Nitroalkenes can also serve as reactants in cycloaddition reactions with dienes to form cyclic nitro compounds. studfile.net For instance, the reaction of an alkyl bromide with silver nitrite (B80452) is a known method for preparing primary nitroalkanes. organic-chemistry.org

Oxidation of this compound with strong oxidizing agents leads to the cleavage of the carbon-carbon double bonds. The use of hot, concentrated, and acidified potassium permanganate (B83412) (KMnO₄) results in oxidative cleavage of both double bonds within the ring. stackexchange.com This process breaks the ring structure and converts the carbon atoms of the original double bonds into more oxidized functional groups, typically carboxylic acids or ketones, depending on the substitution pattern. For this compound, this cleavage would result in the formation of two distinct molecules containing these functional groups.

Hydrogenation Reactions

Hydrogenation is a fundamental reaction for dienes, involving the addition of hydrogen (H₂) across the double bonds. Depending on the reaction conditions and catalyst used, this can be a selective or complete process.

The selective hydrogenation of 1,3-dienes is an industrially significant process, particularly for removing diene impurities from alkene streams. tesisenred.netmdpi.com The primary goal is partial hydrogenation to yield a monoene (an alkene with one double bond) rather than complete hydrogenation to the corresponding alkane. tesisenred.net In the case of this compound, selective hydrogenation would aim to produce methylcyclohexene isomers, while avoiding the formation of methylcyclohexane.

The mechanism for this reaction is often described by the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the adsorbed diene on the catalyst surface. tesisenred.net The selectivity towards the monoene product over the alkane is a key challenge, as the desired alkene can often be further hydrogenated under the same conditions. tesisenred.net High selectivity is achieved when the diene adsorbs more strongly to the catalyst surface than the resulting monoene, causing the monoene to be released from the surface before it can undergo further hydrogenation.

The choice of catalyst is crucial for achieving high selectivity in the hydrogenation of 1,3-dienes. Transition metals, particularly those from Group 10 (Palladium, Platinum), are highly effective. tesisenred.net

Palladium (Pd) Catalysts: Palladium is widely regarded as the most effective and selective catalyst for the partial hydrogenation of alkadienes. tesisenred.net Supported Pd catalysts, such as Pd on alumina (B75360) (Al₂O₃) or carbon, are commonly used. researchgate.net Single-atom Pd catalysts anchored on materials like graphene have also been investigated, showing high activity and selectivity attributed to unique electronic properties and reaction dynamics. nih.gov

Platinum (Pt) Catalysts: Platinum is also an active hydrogenation catalyst, but it generally exhibits lower selectivity for monoenes compared to palladium. On platinum surfaces, the formation of radical intermediates can compete with the formation of the desired butene, leading to the production of butane (B89635) as a primary product in some cases. tesisenred.net

Bimetallic Catalysts: To improve selectivity, reduce cost, and enhance catalyst stability, bimetallic systems are often employed. mdpi.com Alloying palladium with other metals like nickel (Ni), copper (Cu), or cobalt (Co) can modify the electronic properties and geometric structure of the active sites. mdpi.com For example, a ZrO₂-supported bimetallic Pd-Ni catalyst has been shown to be effective for the selective hydrogenation of 1,3-butadiene (B125203). mdpi.com

Other Metal Catalysts: Ruthenium (Ru) catalysts are also highly active for hydrogenation reactions, including the hydrogenation of aromatic rings. rsc.orgdtu.dk Low-valent iron catalysts ligated by iminopyridine have been developed for the selective 1,4-addition of hydrogen to 1,3-dienes. acs.org

The performance of these catalysts is summarized in the table below.

| Catalyst System | Support Material | Key Characteristics | Selectivity |

| Palladium (Pd) | Alumina, Carbon, Graphene | High activity and selectivity for monoene formation. tesisenred.netresearchgate.netnih.gov | High |

| Platinum (Pt) | - | High activity but generally lower selectivity compared to Pd. tesisenred.net | Moderate |

| Palladium-Nickel (Pd-Ni) | Zirconium Dioxide (ZrO₂) | Bimetallic system designed to reduce cost and improve performance. mdpi.com | High |

| Ruthenium (Ru) | Carbon, g-C₃N₄ | Highly active for hydrogenation, including aromatic systems. rsc.orgdtu.dk | Varies |

| Iron (Fe) | Iminopyridine Ligands | Low-valent catalyst for selective 1,4-hydrofunctionalization. acs.org | High (for 1,4-addition) |

Rearrangement Reactions

This compound, particularly through its reaction intermediates, can undergo rearrangement reactions. These reactions are common in processes that involve the formation of carbocation intermediates, such as during electrophilic addition reactions. masterorganicchemistry.com

When this compound reacts with an electrophile like HCl, a proton adds to one of the double bonds, forming a resonance-stabilized allylic carbocation. brainly.com This carbocation is an intermediate that can be attacked by the chloride nucleophile at different positions (leading to 1,2- or 1,4-addition products).

Advanced Spectroscopic Characterization and Elucidation of 2 Methyl 1,3 Cyclohexadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. In a ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift (δ) being indicative of its electronic environment. The chemical shifts are influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.

For 2-Methyl-1,3-cyclohexadiene, seven distinct signals are expected, corresponding to its seven carbon atoms. The interpretation of the spectrum relies on established chemical shift ranges for different types of carbon atoms. Carbons involved in double bonds (sp² hybridized) typically resonate downfield (at higher ppm values) compared to saturated (sp³ hybridized) carbons. The presence of a methyl group introduces a quaternary sp² carbon and a methyl sp³ carbon, each with a characteristic chemical shift.

The expected chemical shifts for the carbon atoms in this compound are based on data from analogous compounds such as 1,3-cyclohexadiene (B119728) and methyl-substituted cyclohexenes. chemicalbook.comdocbrown.inforesearchgate.net The methyl substituent's electronic and steric effects cause slight shifts in the positions of the ring carbons compared to the unsubstituted diene. researchgate.net

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | sp² | ~120-130 |

| C2 | sp² (quaternary) | ~130-140 |

| C3 | sp² | ~120-130 |

| C4 | sp² | ~120-130 |

| C5 | sp³ | ~20-30 |

| C6 | sp³ | ~20-30 |

| CH₃ | sp³ | ~15-25 |

Proton (¹H) NMR spectroscopy is a powerful tool for monitoring the progress of polymerization reactions and characterizing the resulting polymer's microstructure. nih.govresearchgate.net In the case of this compound polymerization, ¹H NMR can track the disappearance of monomer signals and the appearance of polymer signals over time. emich.edu

The polymerization of conjugated dienes like this compound can proceed through different addition pathways, primarily 1,2- and 1,4-addition. These different modes of incorporation lead to distinct structural units in the polymer chain, which can be identified and quantified using ¹H NMR. researchgate.net The vinylic protons in the resulting polymer will have characteristic chemical shifts depending on whether they are in the polymer backbone (1,4-addition) or in a pendant vinyl group (1,2-addition). researchgate.net

By integrating the signals corresponding to the different types of protons in the polymer, the relative proportions of 1,2- and 1,4-addition units can be determined. researchgate.net This information is crucial for understanding the polymerization mechanism and for correlating the polymer's microstructure with its physical properties. The broadness of the signals in the ¹H NMR spectrum of the polymer, compared to the sharp signals of the monomer, is a characteristic feature resulting from the restricted motion of protons in the long polymer chains. core.ac.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its elemental composition. Furthermore, the fragmentation pattern of the molecular ion can offer valuable clues about the molecule's structure. uni-saarland.de

In GC-MS, gas chromatography is used to separate a mixture into its individual components, and mass spectrometry is then used to identify each component. For a pure sample of this compound, GC-MS provides the mass spectrum, which includes the molecular ion peak and various fragment ion peaks.

The molecular ion (M⁺) peak for this compound will appear at an m/z corresponding to its molecular weight. The fragmentation of the molecular ion is a result of the high-energy electrons used in the ionization process, which can cause bonds to break. chemguide.co.uk The fragmentation pattern is often predictable based on the stability of the resulting carbocations and neutral radicals. libretexts.org

For cyclic dienes, a characteristic fragmentation pathway is the retro-Diels-Alder reaction, which would lead to the cleavage of the ring. Other common fragmentation patterns for hydrocarbons include the loss of small alkyl groups. whitman.edu The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 94 | [C₇H₁₀]⁺ | Molecular Ion (M⁺) |

| 79 | [C₆H₇]⁺ | Loss of a methyl radical (∙CH₃) |

| 66 | [C₅H₆]⁺ | Retro-Diels-Alder fragmentation |

| 54 | [C₄H₆]⁺ | Further fragmentation |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Vibrational Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques provide a molecular fingerprint that is unique to the compound and can be used for identification and conformational analysis. surfacesciencewestern.com FTIR and Raman spectroscopy are complementary, as some vibrational modes may be more active in one technique than the other. surfacesciencewestern.com

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to different types of molecular vibrations, such as stretching, bending, and torsional modes. biointerfaceresearch.com The positions of these bands are determined by the masses of the atoms and the strength of the chemical bonds.

Key vibrational modes for this compound include the C-H stretching vibrations of the methyl group and the ring hydrogens, the C=C stretching of the diene system, and various C-C stretching and bending modes of the cyclohexadiene ring. asianpubs.orgderpharmachemica.com The analysis of these vibrational modes can provide information about the molecule's symmetry and conformation. ustc.edu.cn

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (sp² C-H) | 3100-3000 | FTIR, Raman |

| C-H Stretch (sp³ C-H) | 3000-2850 | FTIR, Raman |

| C=C Stretch (conjugated) | 1650-1600 | FTIR, Raman |

| CH₂ Bending (scissoring) | ~1465 | FTIR |

| CH₃ Bending (asymmetric) | ~1450 | FTIR |

| CH₃ Bending (symmetric) | ~1375 | FTIR |

| C-H Bending (out-of-plane) | 1000-650 | FTIR |

Electron Momentum Spectroscopy (EMS) for Molecular Orbital Analysis

Electron Momentum Spectroscopy (EMS) is a powerful experimental technique that provides direct information about the electronic structure of atoms and molecules. It measures the binding energy and momentum distribution of electrons in individual molecular orbitals. This allows for a detailed investigation of the valence electronic structure and provides a sensitive test for the quality of theoretical quantum mechanical calculations.

The analysis of the experimental momentum profiles of the valence orbitals would allow for their unambiguous assignment to specific irreducible representations of the molecule's point group. The shape of the momentum distribution is characteristic of the orbital's symmetry (e.g., s-type or p-type). The presence of the methyl group in this compound, as compared to the parent 1,3-cyclohexadiene, would be expected to cause shifts in the binding energies of the molecular orbitals and subtle changes in their momentum distributions due to its electron-donating inductive effect and hyperconjugation. A theoretical and experimental EMS study would provide valuable insights into these electronic effects. nih.govorientjchem.org

Highest Occupied Molecular Orbital (HOMO) Profiling

The Highest Occupied Molecular Orbital (HOMO) is a critical factor in determining the chemical reactivity and ionization properties of a molecule. For conjugated dienes, the HOMO is a π-orbital, and its energy and spatial distribution are key to understanding reactions such as cycloadditions.

The introduction of a methyl group at the 2-position is expected to influence the HOMO of this compound through two primary electronic effects: the inductive effect and hyperconjugation. stackexchange.comstackexchange.com The methyl group is known to be a weak electron-donating group through the inductive effect, pushing electron density into the π-system. youtube.com Additionally, hyperconjugation, the interaction of the C-H σ-bonds of the methyl group with the adjacent π-system, further contributes to electron donation. stackexchange.comstackexchange.com

These electron-donating effects are predicted to raise the energy of the HOMO in this compound compared to the unsubstituted 1,3-cyclohexadiene. quizlet.com A higher HOMO energy generally implies a lower ionization potential and increased nucleophilicity. The spatial distribution of the HOMO is also expected to be altered, with a potential increase in electron density on the substituted carbon atom.

Table 1: Predicted Effects of Methyl Substitution on HOMO Properties

| Property | 1,3-Cyclohexadiene (Reference) | This compound (Predicted) |

|---|---|---|

| HOMO Energy | Lower | Higher |

| Ionization Potential | Higher | Lower |

| Nucleophilicity | Lower | Higher |

Valence Shell Binding Energy Spectra

The valence shell binding energy spectrum provides a detailed map of the energy levels of all valence electrons in a molecule. Each peak in the spectrum corresponds to the ionization of an electron from a specific molecular orbital.

For the parent compound, 1,3-cyclohexadiene, the valence shell binding energy spectrum has been experimentally determined. The introduction of a methyl group in this compound is anticipated to cause shifts in these binding energies. The electron-donating nature of the methyl group will likely decrease the binding energies of the π-orbitals due to increased electron-electron repulsion and the destabilization of these orbitals. Conversely, the binding energies of the σ-orbitals may be slightly increased due to the inductive effect.

A comprehensive, high-resolution experimental valence shell binding energy spectrum for this compound is not currently available in the reviewed literature. However, based on theoretical considerations and data from related methylated compounds, a general shift to lower binding energies for the outermost valence orbitals is expected.

Distorted Wave Effects in Electron Scattering

Distorted wave effects are an important consideration in the theoretical modeling of low-energy electron scattering from molecules. These effects arise from the distortion of the incoming and outgoing electron waves by the electrostatic potential of the target molecule.

Furthermore, the redistribution of electron density due to the inductive and hyperconjugative effects of the methyl group will alter the long-range and short-range interactions with the scattering electron. It is plausible that the increased electron density in the π-system could enhance the polarization of the molecule, thereby strengthening the distorted wave effects. Computational studies on similar methylated dienes, such as 2-methyl-1,3-butadiene, have shown that methylation leads to a higher magnitude of the total cross-section over a wide range of energies. aps.orgresearchgate.net

Time-Resolved Photoelectron Spectroscopy (TRPES) for Reaction Dynamics

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for probing the intricate details of photochemical reaction dynamics on the femtosecond timescale. By initiating a reaction with a pump laser pulse and then ionizing the molecule with a time-delayed probe pulse, the evolution of the electronic states can be followed in real time.

Probing Excited State Dynamics

The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a classic example of an electrocyclic reaction and has been extensively studied using TRPES. acs.orgacs.orgrsc.org Upon photoexcitation, 1,3-cyclohexadiene is promoted to an excited electronic state, and the subsequent dynamics involve passage through a conical intersection, a point of degeneracy between two electronic states, which facilitates rapid internal conversion back to the ground electronic state. aip.orgbarbatti.orgnih.gov

For this compound, the fundamental mechanism of the photochemical ring-opening is expected to be similar. However, the methyl substituent is likely to influence the excited-state dynamics in several ways:

Energetics of Conical Intersections: The methyl group can alter the energies and geometries of the conical intersections, which could, in turn, affect the rate of internal conversion. aip.orgacs.orgnih.gov

Inertial Effects: The additional mass of the methyl group can introduce inertial effects, potentially slowing down the nuclear motions required to reach the conical intersection. nih.gov Studies on other methylated systems have shown that such inertial effects can influence the excited-state lifetimes. nih.gov

Steric Hindrance: The steric bulk of the methyl group could influence the preferred pathway of the ring-opening reaction, potentially favoring certain rotamers of the hexatriene product. masterorganicchemistry.com

While specific TRPES data for this compound is sparse, theoretical studies on substituted cyclohexadienes suggest that even minor substitutions can have a noticeable impact on the excited-state lifetimes and reaction pathways. aip.orgchemrxiv.org

Observation of Ground-State Product Formation

TRPES can not only probe the dynamics in the excited state but can also monitor the appearance of the ground-state products. As the molecule returns to the ground electronic state, the photoelectron spectrum will exhibit signals characteristic of the newly formed species.

In the case of the 1,3-cyclohexadiene ring-opening, TRPES studies have successfully observed the formation of 1,3,5-hexatriene on the ground-state potential energy surface. acs.org For this compound, the expected product of the ring-opening reaction is a methylated derivative of 1,3,5-hexatriene.

Computational and Theoretical Investigations of 2 Methyl 1,3 Cyclohexadiene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For 2-methyl-1,3-cyclohexadiene, DFT studies have been pivotal in understanding the kinetics and thermodynamics of its participation in Diels-Alder reactions and the influence of its methyl substituent on reaction parameters.

Kinetics and Thermodynamics of Diels-Alder Reactions

DFT calculations have been employed to model the kinetics and thermodynamics of the Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and various dienophiles. These studies provide valuable data that can be extrapolated to understand the behavior of this compound. For instance, computational modeling of the reaction of 1,3-cyclohexadiene with substituted ethenes has been performed using DFT at the B3LYP level with a 6-311++G (2df, 2P) basis set. This level of theory allows for the calculation of geometric, kinetic, and thermodynamic parameters, as well as HOMO/LUMO energy gaps. rsc.org

The reaction between 1,3-cyclohexadiene and a dienophile like tetracyclo[6.2.2.1(3,6).0(2,7)]trideca-4,9,11-triene-9,10-dicarboxylic anhydride (B1165640) has been investigated using the B3LYP/6-31+G(d,p) method to map the potential energy surface for different modes of addition (syn,endo-, syn,exo-, anti,endo-, and anti,exo-). researchgate.net Such studies determine the stationary points (transition states and products) and calculate the associated kinetic and thermodynamic parameters. researchgate.net These computational approaches reveal that syn addition reactions tend to have lower activation energies, enthalpies, entropies, and free energies compared to anti-additions. researchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 20-25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -30 to -40 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 30-35 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -15 to -20 kcal/mol |

Influence of Substituent Effects on Reaction Parameters

The methyl group in this compound significantly influences the kinetics and thermodynamics of the Diels-Alder reaction. As an electron-donating group (EDG), the methyl substituent increases the electron density of the diene system. ijcrcps.com According to Frontier Molecular Orbital (FMO) theory, this raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. ijcrcps.com In a normal-electron-demand Diels-Alder reaction, where the diene's HOMO interacts with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), a higher energy HOMO leads to a smaller HOMO-LUMO energy gap. ijcrcps.com This smaller energy gap generally results in a lower activation energy and an increased reaction rate. ijcrcps.com

Computational studies on substituted dienes and dienophiles have systematically explored these effects. For example, the feasibility of Diels-Alder reactions with various substituted dienes and dienophiles has been calculated in terms of the enthalpy of reaction. ijcrcps.com These studies confirm that EDGs on the diene and electron-withdrawing groups (EWGs) on the dienophile promote normal-electron-demand reactions. ijcrcps.com

| Parameter | 1,3-Cyclohexadiene | This compound | Change |

|---|---|---|---|

| HOMO Energy | ~ -6.2 eV | ~ -6.0 eV | Increase |

| Activation Energy | Higher | Lower | Decrease |

| Reaction Rate | Slower | Faster | Increase |

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the interactions between atomic orbitals to form molecular orbitals. A key component of this is Frontier Molecular Orbital (FMO) analysis, which focuses on the interactions between the HOMO and LUMO of reacting species.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter in predicting the reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. In the context of the Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO (or vice versa in inverse-electron-demand reactions) is the primary factor determining the reaction's feasibility. The smaller the energy gap between these frontier orbitals, the stronger the interaction and the lower the activation energy of the reaction.

For this compound, the electron-donating methyl group raises the HOMO energy level, thereby reducing the HOMO-LUMO gap with a typical electron-deficient dienophile. This reduction in the energy gap leads to a more favorable orbital interaction and, consequently, enhanced reactivity in normal-electron-demand Diels-Alder reactions. The HOMO-LUMO energy gap for a given reaction can be calculated using DFT methods, and this value is often correlated with the kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability and low chemical reactivity.

| Reacting System | Diene HOMO Energy (eV) | Dienophile LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| 1,3-Cyclohexadiene + Ethene | -6.2 | 1.2 | 7.4 | Low |

| This compound + Ethene | -6.0 | 1.2 | 7.2 | Moderate |

| This compound + Maleic Anhydride | -6.0 | -1.5 | 4.5 | High |

Electron Density Distributions in Momentum Space

Reaction Dynamics and Transition State Modeling

Computational modeling of reaction dynamics and transition states is crucial for a complete understanding of a chemical reaction. For the Diels-Alder reaction of this compound, this involves locating the transition state structure on the potential energy surface and characterizing its geometry and energy.

DFT calculations are widely used to locate and optimize transition state geometries. raco.cat For the parent Diels-Alder reaction between 1,3-butadiene (B125203) and ethylene, DFT studies have been performed to locate the transition structures for both concerted and stepwise mechanisms. raco.cat These studies have concluded that the concerted synchronous transition state is significantly lower in energy than the stepwise transition structure, indicating a concerted mechanism. raco.cat Similar principles apply to the reactions of this compound.

In the case of the Diels-Alder reaction of 1,3-cyclohexadiene with a dienophile, computational methods can determine the activation energies for different stereochemical pathways (e.g., endo vs. exo). researchgate.net The transition state for the favored pathway will have the lowest energy. The geometry of the transition state provides information about the degree of bond formation and the synchronicity of the reaction. For example, in a highly asynchronous reaction, the two new sigma bonds are formed at significantly different rates. DFT calculations on the reaction of strained allenes with 1,3-butadiene have shown that the concerted transition structures can be extremely asynchronous. nih.gov

Furthermore, theoretical modeling can be combined with experimental kinetics studies. For instance, the Diels-Alder reaction of cyclohexadiene with methyl vinyl ketone has been studied both experimentally and theoretically to determine the energy barriers and rate constants. nih.gov Such studies often employ variational transition state theory to accurately model the reaction rates. nih.gov

Activation Barriers and Intermediates

Computational studies, primarily using Density Functional Theory (DFT) and higher-level ab initio methods, have been instrumental in understanding the activation barriers and reaction intermediates of reactions involving cyclohexadiene derivatives. While specific data for this compound is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on the closely related 1,3-cyclohexadiene.

For instance, the dimerization of 1,3-cyclohexadiene has been shown to proceed through both concerted and stepwise pathways, leading to [4+2] and [2+2] cycloadducts. nih.gov Quantum mechanical calculations have identified various transition states and diradical intermediates involved in these reactions. nih.gov The activation enthalpies for these pathways have been computed, providing a quantitative measure of the energy required for the reactions to occur. nih.gov It is reasonable to infer that the methyl substituent in this compound would influence these barriers, likely through steric and electronic effects, though specific computational studies are needed to quantify these effects.

One of the key reactions of conjugated dienes is electrocyclization. While detailed computational studies on the electrocyclic ring-opening of this compound are not readily found, the parent 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) conversion is a well-studied prototype. This reaction is known to be photochemically allowed and proceeds via a conrotatory mechanism. Computational studies have mapped out the potential energy surface for this transformation, identifying the transition state and the associated activation barrier. The presence of a methyl group is expected to alter the energetics of this process.

Table 1: Calculated Activation Enthalpies for the Dimerization of 1,3-Cyclohexadiene

| Reaction Pathway | Method | Activation Enthalpy (kcal/mol) |

|---|---|---|

| endo-[4+2] Cycloaddition | B3LYP/6-31G* | 28.7 |

| endo-[4+2] Cycloaddition | CBS-QB3 | 19.0 |

| exo-[4+2] Cycloaddition | B3LYP/6-31G* | 30.1 |

| exo-[4+2] Cycloaddition | CBS-QB3 | 21.1 |

| [6+4] "Concerted" Ene | UB3LYP/6-31G* | 28.3 |

This table, based on data from a study on 1,3-cyclohexadiene, illustrates the kind of computational data available for related systems. nih.gov The different methods (B3LYP and CBS-QB3) provide varying estimates of the activation enthalpies. Such data for this compound would be crucial for a complete understanding of its reactivity.

Nonadiabatic Pathways and Conical Intersections

The photochemical reactions of 1,3-cyclohexadiene and its derivatives are classic examples of processes that involve nonadiabatic pathways, where the Born-Oppenheimer approximation breaks down. nih.gov These pathways are often facilitated by conical intersections (CIs), which are points of degeneracy between electronic potential energy surfaces. nih.gov CIs act as funnels, enabling ultrafast and efficient transitions between electronic states. frontiersin.org

For the photoinduced ring-opening of 1,3-cyclohexadiene, computational studies have identified key conical intersections that govern the reaction dynamics. nih.gov Upon photoexcitation, the molecule moves from the initial excited state to a lower-lying state through a CI, which then leads to the formation of the ring-opened product. nih.gov The topography of these CIs is crucial in determining the reaction outcome and quantum yield.

While direct computational studies on the nonadiabatic dynamics of this compound are scarce, the fundamental principles derived from the study of the parent compound are expected to apply. The methyl group may influence the location and energetics of the conical intersections, thereby affecting the dynamics of the photochemical reaction. Theoretical investigations using trajectory surface hopping (TSH) methods have been employed to simulate the nonadiabatic dynamics of such systems, providing a detailed picture of the molecular motion and electronic transitions on a femtosecond timescale. nih.gov

Identifying Reactive Electronic States

The identification of the specific electronic states involved in a photochemical reaction is a key aspect of understanding its mechanism. For the photoisomerization of 1,3-cyclohexadiene, computational studies have been crucial in characterizing the nature of the excited states and their role in the ring-opening process. nih.gov

Upon absorption of UV light, 1,3-cyclohexadiene is excited to a bright electronic state (a state that strongly absorbs light). nih.gov However, computational studies have shown that the initially excited state is not the one that directly leads to the ring-opening. Instead, the molecule rapidly transitions to a lower-lying, doubly excited "dark" state through a conical intersection. acs.org This dark state is considered the reactive state that drives the C-C bond cleavage. acs.org

Recent advanced computational studies, combining high-level electronic structure calculations with dynamics simulations, have provided a more nuanced picture. acs.org These studies suggest that an initially high-lying electronic state, which decreases in energy along the reaction path, plays a key role in the ring-opening reaction. acs.org For this compound, the methyl group will likely perturb the energies and characters of these electronic states. Time-dependent density functional theory (TD-DFT) is a common computational method used to calculate the properties of excited states. nih.gov

Table 2: Calculated Vertical Excitation Energies for 1,3-Cyclohexadiene

| State | Method | Excitation Energy (eV) |

|---|---|---|

| 1¹B | XMS(7)-CASPT2[6e, 6o] | 5.18 |

| 2¹A⁻ | XMS(7)-CASPT2[6e, 6o] | 5.99 |

| 1¹A⁺ | XMS(7)-CASPT2[6e, 6o] | 8.31 |

| 3¹A⁻ | XMS(7)-CASPT2[6e, 6o] | 8.66 |

This table presents the calculated vertical excitation energies for the low-lying electronic states of 1,3-cyclohexadiene. acs.org Understanding the corresponding states in this compound is essential for elucidating its photochemical behavior.

Conformational Analysis via Computational Methods

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, computational methods are essential for determining the relative energies of different conformers and the barriers to their interconversion. The cyclohexadiene ring itself is not planar and can adopt different conformations. The position of the methyl group adds another layer of complexity to the conformational analysis.

Computational methods such as DFT and ab initio calculations can be used to perform a systematic search of the potential energy surface to identify stable conformers (local minima) and transition states for their interconversion. ijert.org For substituted cyclohexanes, the preference for the substituent to be in an axial or equatorial position is a well-known phenomenon, and similar considerations apply to cyclohexadiene derivatives. researchgate.net

Catalysis and Enantioselective Transformations Involving 2 Methyl 1,3 Cyclohexadiene

Chiral Lewis Acid Catalysis in Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone in the synthesis of six-membered rings, can be significantly influenced by the use of Lewis acid catalysts. wikipedia.orgbeilstein-journals.org These catalysts activate the dienophile, increasing reaction rates and enhancing stereoselectivity. nih.gov In the context of enantioselective transformations involving 2-methyl-1,3-cyclohexadiene, chiral Lewis acids play a pivotal role in controlling the stereochemical outcome of the cycloaddition, leading to the formation of specific enantiomers. This control is crucial for the synthesis of complex, biologically active molecules. mdpi.com

Silicon Cations as Lewis Acid Catalysts

Tricoordinated silicon cations, known as silylium (B1239981) ions, are highly reactive and potent Lewis acids capable of catalyzing Diels-Alder reactions. amanote.com Their catalytic activity is influenced by the counterion and the solvent. For instance, the salt [Et3Si(Toluene)]+[B(C6F5)4]-, where the silicon cation is stabilized by the solvent, has demonstrated high efficiency. In the Diels-Alder reaction between 1,3-cyclohexadiene and methyl acrylate, using just 1 mol% of this catalyst resulted in a 97% yield with 98% endo-selectivity after only one hour. amanote.com

The nature of the counterion is critical to the Lewis acidity and, consequently, the catalytic performance. A comparison between Me3SiOTf (trimethylsilyl triflate) and Me3SiNTf2 (trimethylsilyl bis(trifluoromethanesulfonyl)imide) in the same reaction highlights this dependency. While Me3SiOTf yielded no product after one hour, Me3SiNTf2 afforded a 92% yield with 98% endo product, demonstrating the superior activity of the catalyst with the less coordinating NTf2 anion. amanote.com

Another silicon salt catalyst has been shown to produce a 95% yield with greater than 99% endo-selectivity when 5 mol% was used to catalyze the Diels-Alder reaction in dichloromethane (B109758) (DCM) at -78°C over three hours. amanote.com

| Catalyst | Dienophile | Loading (mol%) | Time (h) | Yield (%) | endo Selectivity (%) |

| [Et3Si(Toluene)]+[B(C6F5)4]- | Methyl acrylate | 1 | 1 | 97 | 98 |

| Me3SiNTf2 | Methyl acrylate | - | 1 | 92 | 98 |

| Me3SiOTf | Methyl acrylate | - | 1 | 0 | - |

| Silicon Salt | Methyl acrylate | 5 | 3 | 95 | >99 |

Chiral Carbocations as Lewis Acid Catalysts

Carbocations can also function as effective Lewis acid catalysts in Diels-Alder reactions. Research has explored the synthesis and catalytic activity of stable carbocations for the reaction between 1,3-cyclohexadiene and acrolein. For example, two achiral carbocations, designated α and β, demonstrated catalytic activity in dichloromethane at room temperature. Carbocation α was found to catalyze the reaction faster than β, a difference attributed to the greater charge stabilization in β due to the presence of two methoxy (B1213986) groups, which reduces its reactivity. amanote.com

To achieve enantioselectivity, the focus has shifted to the synthesis of chiral carbocations. By introducing a stereogenic center into the carbocation structure, the two faces of the cation become diastereotopic. This difference is hypothesized to direct the dienophile to approach the diene from a specific face, leading to an asymmetric Diels-Alder reaction. The design of such chiral carbocations often involves a structural backbone similar to their achiral counterparts but incorporates chirality to induce stereochemical control. amanote.com While the synthesis of a stable, chiral carbocation catalyst has been a primary objective, the successful application to achieve high enantioselectivity in the Diels-Alder reaction of this compound remains an area of active investigation. amanote.com

Asymmetric Synthesis of Complex Molecular Architectures (e.g., Decalin Structures)

The decalin ring system is a common structural motif found in numerous natural products, many of which exhibit significant biological activity. youtube.com Asymmetric synthesis of these complex architectures is a key challenge in organic chemistry. The Diels-Alder reaction of dienes like this compound provides a powerful entry point for constructing the initial six-membered ring with control over its stereochemistry. princeton.edu This initial adduct can then be subjected to further transformations to build the second ring and complete the decalin core.

Sequential Cope/Rauhut-Currier Reactions

A sophisticated strategy for the enantioselective synthesis of decalin structures involves a one-pot sequential Cope rearrangement followed by a Rauhut-Currier reaction. amanote.com This cascade process allows for the rapid construction of complex molecular frameworks with multiple stereocenters.

The sequence can be envisioned to start from a functionalized cyclohexene (B86901) derivative, which could potentially be derived from a Diels-Alder reaction involving this compound. This precursor would be designed to contain both a diene and a Michael acceptor tethered together, setting the stage for the intramolecular cascade.

The first step is a thermal, asymmetric Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement, which proceeds through a highly organized, chair-like transition state. This reaction transfers chirality and sets key stereocenters in the molecule.

Following the Cope rearrangement, the intermediate formed is then perfectly poised to undergo an intramolecular Rauhut-Currier reaction. The Rauhut-Currier reaction, catalyzed by a nucleophile such as a phosphine, involves the coupling of two activated alkenes. nih.govresearchgate.net In this intramolecular context, the reaction forges the second ring of the decalin system. The enantioselectivity of the entire one-pot sequence can be controlled, leading to decalin structures with vicinal all-carbon quaternary centers in high enantiomeric excess. amanote.com

Polymerization Studies of Cyclohexadiene Systems

Anionic Polymerization Kinetics and Mechanisms

Anionic polymerization is a chain-growth polymerization that involves a highly reactive anionic initiator, which reacts with a monomer to form a carbanionic reactive species. youtube.com This carbanion then propagates by adding to subsequent monomer molecules. youtube.com The absence of a formal termination step in anionic polymerization allows for the synthesis of "living polymers," where the polymer chains remain active until intentionally terminated. youtube.com This characteristic is crucial for the synthesis of block copolymers and other complex architectures.

The kinetics of anionic polymerization are influenced by several factors, including the choice of initiator, solvent, and temperature. For diene monomers like those in the cyclohexadiene family, the association of propagating chain ends into dimeric or higher-order aggregates can also affect the reaction kinetics.

The "living" nature of anionic polymerization is particularly advantageous for the synthesis of well-defined, near-monodisperse star and star-block copolymers. This is achieved by reacting the living anionic chain ends with a multifunctional linking agent. While direct studies on 2-Methyl-1,3-cyclohexadiene were not found, research on 1,3-cyclohexadiene (B119728) demonstrates this capability.

High molecular weight star-shaped polymers have been synthesized using poly(1,3-cyclohexadiene) arms coupled to a divinylbenzene (B73037) (DVB) core. elsevierpure.comacs.org In these syntheses, living poly(1,3-cyclohexadienyllithium) chains are prepared and then reacted with DVB. The molecular weight distribution (Mw/Mn) of the resulting star polymers typically ranges from 1.4 to 1.9. elsevierpure.comacs.org

| Parameter | Value |

| Linking Agent | Divinylbenzene (DVB) |

| Precursor Arms | Poly(1,3-cyclohexadienyllithium) |

| Molecular Weight of Arms | 5,000 and 10,000 g/mol |

| Ratio of DVB to n-BuLi | 6:1 to 24:1 |

| Resulting Mw/Mn | 1.4 - 1.9 |

This table presents data for the synthesis of star-shaped polymers from 1,3-cyclohexadiene, which serves as a model for the potential synthesis of similar structures from this compound.

The polymerization of conjugated dienes can proceed through two primary addition pathways: 1,2-addition and 1,4-addition. These pathways result in different microstructures within the polymer chain, which in turn influence the material's properties. In the case of 1,3-cyclohexadiene, the polymerization with an n-BuLi/TMEDA initiator system has been shown to yield a microstructure with approximately 70% 1,2-addition and 30% 1,4-addition, as determined by ¹H NMR spectroscopy. elsevierpure.comacs.org The 1,2-/1,4-unit molar ratio was found to be about 1. researchgate.net

The presence of a methyl group at the 2-position in this compound would be expected to sterically and electronically influence the regioselectivity of the addition reaction. It is plausible that the methyl group could favor one addition mode over the other, leading to a different ratio of 1,2- and 1,4-units in the resulting polymer compared to poly(1,3-cyclohexadiene). However, specific experimental data on the microstructure of poly(this compound) was not found in the provided search results.

Synthesis and Characterization of Poly(cyclohexadiene) Homopolymers

The synthesis of homopolymers from cyclohexadiene monomers via anionic polymerization allows for the production of materials with well-controlled molecular weights and narrow molecular weight distributions. The characterization of these homopolymers provides crucial information about their physical and chemical properties.

Studies on poly(1,3-cyclohexadiene) homopolymers have shown that they are thermally stable up to 330°C in a nitrogen environment. elsevierpure.comacs.org The refractive index of these polymers is approximately 1.572 at 600 nm. elsevierpure.comacs.org The glass transition temperature (Tg) for high molecular weight star-shaped poly(1,3-cyclohexadiene) is reported to be 150°C. elsevierpure.comacs.org

| Property | Value for Poly(1,3-cyclohexadiene) |

| Thermal Stability (under N₂) | Up to 330°C |

| Refractive Index (at 600 nm) | 1.572 |

| Glass Transition Temperature (Tg) | 150°C (for high MW star polymers) |

This table summarizes the properties of poly(1,3-cyclohexadiene) homopolymers. While specific data for poly(this compound) is not available, these values provide a useful reference point for the expected properties of the methylated analogue.

The synthesis of block copolymers of 1,3-cyclohexadiene and styrene (B11656) has also been reported, indicating the versatility of this monomer in creating more complex polymer structures. researchgate.net

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The development of efficient and selective methods for the synthesis of 2-Methyl-1,3-cyclohexadiene and its derivatives remains a crucial area of research. While classical methods exist, future efforts should be directed towards novel routes that offer superior control over regio- and stereoselectivity.

One promising direction lies in the application of modern catalytic methods. For instance, metal-catalyzed reactions have shown potential in the synthesis of 1,3-cyclohexadiene (B119728) derivatives. A study has demonstrated a catalyst-dependent approach where gold or indium salts favor the formation of 1,3-cyclohexadienes, while a copper catalyst leads to the isomeric 2,4-cyclohexadiene. rsc.org Exploring the application of such systems to the synthesis of specifically this compound could provide highly selective pathways.

Furthermore, cascade reactions offer an atom-economical approach to constructing complex molecular architectures. A metal-free, photoredox-catalyzed cascade [4+2] addition-defluorinative annulation of gem-difluoroalkenes with terminal alkynes has been reported for the synthesis of 1,3-cyclohexadiene derivatives. researchgate.net Investigating the scope of this methodology for the synthesis of asymmetrically substituted cyclohexadienes, including this compound, could lead to novel and efficient synthetic strategies.

The synthesis of functionalized cyclohexenes from renewable resources also presents a sustainable avenue. A two-step process involving metathesis of plant oils followed by isomerization of the resulting 1,4-cyclohexadiene (B1204751) has been shown to produce 1,3-cyclohexadiene. nih.gov Adapting such green chemistry principles to generate this compound could be of significant industrial interest.